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molecular formula Cl2Mg<br>MgCl2 B146165 Magnesium chloride hexahydrate CAS No. 7791-18-6

Magnesium chloride hexahydrate

Cat. No. B146165
M. Wt: 95.21 g/mol
InChI Key: TWRXJAOTZQYOKJ-UHFFFAOYSA-L
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Patent
US04154737

Procedure details

A flask was equipped as in Example 1. To a solution of maleic anhydride (1.92 parts) and 13 parts ethyl acetate was added a mixture of 1 part m-phenylenediamine, 0.32 part triethylamine and 2.3 parts ethyl acetate over a 40-minute period. The resulting heterogeneous mixture was maintained at 40° C. for 50 minutes. Magnesium chloride hexahydrate (0.08 part) and 2.44 parts acetic anhydride were added all at once. The temperature was raised to 50° C. and maintained for 3 hours. The precipitated product was isolated by vacuum filtration, the filter cake washed with water, and dried. A 70% yield of N,N'-m-phenylenedimaleimide, m.p. 202°-203° C., was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])O[C:4](=[O:5])[CH:3]=[CH:2]1.[C:8]1([NH2:15])[CH:13]=[CH:12][CH:11]=[C:10]([NH2:14])[CH:9]=1.O.O.O.O.O.O.[Cl-].[Mg+2].[Cl-].C(O[C:29](=[O:31])[CH3:30])(=O)C.[C:32](OCC)(=[O:34])[CH3:33]>C(N(CC)CC)C>[C:8]1([N:15]2[C:1](=[O:7])[CH:2]=[CH:3][C:4]2=[O:5])[CH:13]=[CH:12][CH:11]=[C:10]([N:14]2[C:29](=[O:31])[CH:30]=[CH:33][C:32]2=[O:34])[CH:9]=1 |f:2.3.4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.[Cl-].[Mg+2].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flask was equipped as in Example 1
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised to 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The precipitated product was isolated by vacuum filtration
WASH
Type
WASH
Details
the filter cake washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=C1)N1C(C=CC1=O)=O)N1C(C=CC1=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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